3-(2-(2-Methylthiazol-4-yl)ethynyl)-5-fluorobenzonitrile
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Overview
Description
3-(2-(2-Methylthiazol-4-yl)ethynyl)-5-fluorobenzonitrile is a chemical compound that features a thiazole ring, a fluorobenzonitrile moiety, and an ethynyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-Methylthiazol-4-yl)ethynyl)-5-fluorobenzonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromoacetophenone with thiourea under basic conditions.
Ethynylation: The thiazole derivative is then subjected to a Sonogashira coupling reaction with an appropriate ethynylating agent, such as ethynyltrimethylsilane, in the presence of a palladium catalyst and a copper co-catalyst.
Fluorobenzonitrile Introduction: The final step involves the coupling of the ethynylated thiazole with 5-fluorobenzonitrile under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-(2-Methylthiazol-4-yl)ethynyl)-5-fluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted fluorobenzonitrile derivatives.
Scientific Research Applications
3-(2-(2-Methylthiazol-4-yl)ethynyl)-5-fluorobenzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs, particularly those targeting metabotropic glutamate receptors.
Pharmacology: The compound is studied for its potential anxiolytic and antidepressant effects.
Biology: It is used in studies related to neurotransmitter modulation and receptor binding.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The primary mechanism of action of 3-(2-(2-Methylthiazol-4-yl)ethynyl)-5-fluorobenzonitrile involves its interaction with metabotropic glutamate receptor subtype 5 (mGluR5). It acts as a selective antagonist, inhibiting the receptor’s activity and modulating neurotransmitter release . This interaction affects various signaling pathways, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-(2-Methylthiazol-4-yl)ethynyl)pyridine (MTEP): A similar compound with a pyridine ring instead of a fluorobenzonitrile moiety.
2-Methyl-6-(phenylethynyl)pyridine (MPEP): Another related compound with a phenylethynyl group.
Uniqueness
3-(2-(2-Methylthiazol-4-yl)ethynyl)-5-fluorobenzonitrile is unique due to its specific combination of a thiazole ring, ethynyl linkage, and fluorobenzonitrile moiety. This structure imparts distinct pharmacological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H7FN2S |
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Molecular Weight |
242.27 g/mol |
IUPAC Name |
3-fluoro-5-[2-(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile |
InChI |
InChI=1S/C13H7FN2S/c1-9-16-13(8-17-9)3-2-10-4-11(7-15)6-12(14)5-10/h4-6,8H,1H3 |
InChI Key |
YPCGRVYMABSMOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C#CC2=CC(=CC(=C2)F)C#N |
Origin of Product |
United States |
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